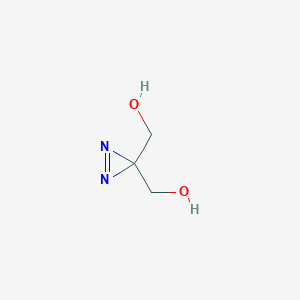![molecular formula C19H15N3OS2 B2905077 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1795305-22-4](/img/structure/B2905077.png)
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of various functional groups. Notably, it contains a benzo[d]thiazole core, which is a privileged structure in medicinal chemistry. Researchers have designed and synthesized novel derivatives to explore their biological activities . The synthetic route may involve multi-step reactions, and the final compound is obtained through careful purification and characterization.
Physical and Chemical Properties Analysis
Scientific Research Applications
Heterocyclic Synthesis
The compound is involved in the synthesis of heterocyclic compounds, serving as a precursor or an intermediary in creating novel structures with potential biological activities. Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse biological activities and applications in drug discovery.
Synthesis of Thiophenylhydrazonoacetates : The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards a variety of nitrogen nucleophiles yields derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).
Development of Thiazolo[3,2‐a]pyrimidines : Thiazolo[3,2‐a]pyrimidine derivatives have been synthesized, characterized, and evaluated for their antiinflammatory activities. These compounds show potential as therapeutic agents, further highlighting the importance of such chemical intermediates in drug synthesis (Tozkoparan et al., 1998).
Biological Activity Studies
The compound has been implicated in studies aiming to explore its derivatives' biological activities. This includes antimicrobial activity, highlighting its potential use in developing new therapeutic agents targeting various bacterial and fungal infections.
- Antimicrobial Activity of Pyrimidine Derivatives : Synthesis and study of the antimicrobial activity of derivatives, focusing on their effectiveness against strains like Proteus vulgaris and Pseudomonas aeruginosa. This research underscores the compound's utility in generating new antimicrobial agents with potentially broad-spectrum activities (Kolisnyk et al., 2015).
Chemical Synthesis and Characterization
The compound's application extends to facilitating the synthesis and structural elucidation of various heterocyclic compounds, contributing to the development of novel materials with potential applications in different scientific domains, including organic electronics and photonics.
- Facile Synthesis of Thiazolo[3, 2]pyridines : Illustrating the compound's role in synthesizing new thiazolopyridine derivatives with potential applications in materials science and organic electronics. This research demonstrates the compound's utility in the synthesis of materials with unique electronic properties (El-Emary et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures have been shown to interact with multiple receptor tyrosine kinases . These targets play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
This interaction could potentially inhibit the function of the targets, thereby altering cellular processes .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth and differentiation . The downstream effects of these changes could include alterations in cell proliferation and survival.
Pharmacokinetics
The metabolism and excretion of these compounds can vary, potentially impacting their bioavailability .
Result of Action
The compound has been shown to exhibit various biological properties, including anticancer, anti-inflammatory, and antiangiogenic activities. These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Properties
IUPAC Name |
2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-12-22-17-3-2-14(7-18(17)25-12)19(23)21-9-13-6-16(10-20-8-13)15-4-5-24-11-15/h2-8,10-11H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSFSFOAXAOEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)

![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)
![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)


![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)



![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)
